molecular formula C26H18F4N6O2S2 B2650359 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 389071-04-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2650359
CAS No.: 389071-04-9
M. Wt: 586.58
InChI Key: SSQCJGFLSPSTAX-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C26H18F4N6O2S2 and its molecular weight is 586.58. The purity is usually 95%.
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Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Benzo[d]thiazole moiety : Known for antimicrobial and anticancer properties.
  • Triazole ring : Associated with a variety of biological activities including antifungal and anticancer effects.
  • Benzamide structure : Often involved in drug development due to its ability to modulate biological activity.

The molecular formula is C23H19F3N5O2SC_{23}H_{19}F_3N_5O_2S, with a molecular weight of 544.65 g/mol. The presence of trifluoromethyl and other substituents enhances its lipophilicity and potential bioactivity.

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity due to the presence of the benzo[d]thiazole and triazole moieties. These groups are known to enhance bioactivity against various pathogens, making the compound a candidate for further pharmacological evaluation.

Anticancer Activity

Research indicates that derivatives containing similar structures have shown promising anticancer activity . For instance, thiazole derivatives have been documented to inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) studies indicate that certain substitutions on the phenyl ring significantly enhance cytotoxicity against cancer cell lines such as HepG2 .

Study on Thiazole Derivatives

A study on thiazole-containing compounds demonstrated that modifications in the structure led to increased efficacy against various cancer types. Compounds with specific substitutions exhibited IC50 values significantly lower than standard treatments, indicating enhanced potency .

Molecular Docking Studies

Molecular docking studies performed on similar compounds suggest that they interact effectively with biological targets such as enzymes involved in cancer progression. The binding affinities observed indicate a strong potential for therapeutic applications .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
Compound AC23H19F3N5O2S544.65Anticancer
Compound BC22H15ClN6O3S3543.03Antimicrobial
Compound CC29H29N7O6S3667.77Antifungal

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F4N6O2S2/c27-15-9-11-16(12-10-15)36-21(13-31-23(38)17-5-1-2-6-18(17)26(28,29)30)34-35-25(36)39-14-22(37)33-24-32-19-7-3-4-8-20(19)40-24/h1-12H,13-14H2,(H,31,38)(H,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQCJGFLSPSTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F4N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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